2-Fluoro-5-(naphthalen-2-YL)benzoic acid
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Overview
Description
2-Fluoro-5-(naphthalen-2-yl)benzoic acid is an aromatic compound that features a fluorine atom and a naphthalene group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(naphthalen-2-yl)benzoic acid typically involves the introduction of a fluorine atom and a naphthalene group onto a benzoic acid framework. One common method involves the nucleophilic aromatic substitution (SNAr) reaction, where a fluorine atom is introduced into the aromatic ring. The reaction conditions often require the use of a strong base and a polar aprotic solvent to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds that are subsequently reacted to form the final product. The specific methods and conditions can vary depending on the desired purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(naphthalen-2-yl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The aromatic rings can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The naphthalene group can engage in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions typically require specific solvents and temperature conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce quinones or other oxidized species.
Scientific Research Applications
2-Fluoro-5-(naphthalen-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for bioimaging and sensing applications.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Fluoro-5-(naphthalen-2-yl)benzoic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-nitrobenzoic acid: This compound features a nitro group instead of a naphthalene group and has different reactivity and applications.
2-Fluoro-5-(naphthalen-1-yl)benzoic acid: Similar to 2-Fluoro-5-(naphthalen-2-yl)benzoic acid, but with the naphthalene group attached at a different position.
Uniqueness
This compound is unique due to the specific positioning of the fluorine and naphthalene groups, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
2-fluoro-5-naphthalen-2-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO2/c18-16-8-7-14(10-15(16)17(19)20)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTWVVAVPUDEFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681161 |
Source
|
Record name | 2-Fluoro-5-(naphthalen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184580-80-0 |
Source
|
Record name | 2-Fluoro-5-(naphthalen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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